(Perfluorocyclohexyl)methyl methacrylate
Overview
Description
(Perfluorocyclohexyl)methyl methacrylate is a specialized monomer known for its unique chemical structure and properties. It is characterized by the presence of a perfluorinated cyclohexyl group attached to a methacrylate moiety. This compound is notable for its high resistance to degradation by ultraviolet light and oxidation, making it an excellent additive for polymers used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Perfluorocyclohexyl)methyl methacrylate typically involves the reaction of perfluorocyclohexylmethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The general reaction scheme is as follows: [ \text{Perfluorocyclohexylmethanol} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity monomer suitable for polymerization processes .
Chemical Reactions Analysis
Types of Reactions: (Perfluorocyclohexyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized with other monomers to form copolymers with enhanced properties.
Substitution Reactions: The perfluorinated cyclohexyl group can undergo substitution reactions with nucleophiles.
Addition Reactions: The double bond in the methacrylate moiety allows for addition reactions with radicals or electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photoinitiation conditions.
Substitution: Nucleophiles like amines or alcohols can react with the perfluorinated cyclohexyl group under basic conditions.
Addition: Radical initiators or electrophiles can add to the double bond in the presence of suitable catalysts.
Major Products:
Polymers and Copolymers: The primary products of polymerization reactions.
Substituted Derivatives: Products of substitution reactions with various nucleophiles.
Addition Products: Compounds formed by the addition of radicals or electrophiles to the methacrylate double bond.
Scientific Research Applications
(Perfluorocyclohexyl)methyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of specialized polymers with high resistance to chemical and environmental degradation.
Biology: Investigated for its potential use in creating biocompatible materials for medical devices and implants.
Medicine: Explored for its use in drug delivery systems due to its stability and compatibility with various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (Perfluorocyclohexyl)methyl methacrylate primarily involves its ability to undergo polymerization and form stable polymers. The perfluorinated cyclohexyl group provides steric hindrance and electronic effects that enhance the stability and performance of the resulting polymers. The methacrylate moiety allows for easy polymerization through radical or ionic mechanisms, making it a versatile monomer for various applications .
Comparison with Similar Compounds
- (Perfluorooctyl)methyl methacrylate
- (Perfluorobutyl)methyl methacrylate
- (Perfluorohexyl)methyl methacrylate
Comparison: (Perfluorocyclohexyl)methyl methacrylate is unique due to its cyclic perfluorinated structure, which imparts higher resistance to degradation compared to linear perfluorinated methacrylates. This cyclic structure also provides enhanced mechanical properties and stability in the resulting polymers, making it a preferred choice for applications requiring high performance and durability .
Properties
IUPAC Name |
(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F11O2/c1-4(2)5(23)24-3-6(12)7(13,14)9(17,18)11(21,22)10(19,20)8(6,15)16/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZAHYHMWKNGLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F11O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379783 | |
Record name | (Perfluorocyclohexyl)methyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25965-83-7 | |
Record name | (Perfluorocyclohexyl)methyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25965-83-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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